

In-Depth Technical Guide to the LH-708 Welding Electrode

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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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This technical guide provides a comprehensive overview of the **LH-708** welding electrode, a hot work tool steel consumable engineered for high-performance hardfacing applications. The following sections detail the electrode's core properties, including its chemical composition, mechanical characteristics, and operational parameters. Furthermore, this guide outlines standardized experimental protocols for the evaluation of weld metal properties and presents logical workflows for quality assurance.

Core Properties and Specifications

The **LH-708** is a specialized electrode designed for the repair and fabrication of hot work tools, dies, and other components subjected to high temperatures and wear. Its weld deposit is characterized by a high-quality, tough, and wear-resistant surface that is free from cracks and porosity, presenting a smooth and uniform bead.^[1] The alloy basis of the **LH-708** electrode is a tungsten-chromium (W-Cr) or iron-tungsten-chromium (Fe-W-Cr) system, which imparts excellent high-temperature strength and hardness.

Chemical Composition

While the manufacturer, Ador Fontech, specifies the primary alloying elements as tungsten and chromium, a precise, publicly available datasheet with the full chemical composition of the **LH-708** electrode is not readily accessible.^{[1][2]} However, based on the typical composition of tungsten-chromium hot work tool steel hardfacing electrodes, a representative chemical

composition is presented in Table 1. This composition is crucial in determining the final microstructure and mechanical properties of the weld deposit.

Table 1: Representative Chemical Composition of Tungsten-Chromium Hardfacing Weld Deposits

Element	Representative Content (wt.%)
Carbon (C)	0.30 - 0.50
Tungsten (W)	6.0 - 8.0
Chromium (Cr)	6.0 - 8.0
Vanadium (V)	0.50 - 1.00
Molybdenum (Mo)	0.50 - 1.50
Manganese (Mn)	0.50 - 1.00
Silicon (Si)	0.50 - 1.00
Iron (Fe)	Balance

Note: This table represents typical values for this class of electrodes and may not be the exact composition of **LH-708**.

Mechanical Properties

The key mechanical property provided for the **LH-708** electrode is its hardness, which varies depending on the post-weld heat treatment.^{[1][3][4]} Detailed information on tensile strength, yield strength, and elongation for the **LH-708** weld deposit is not specified in the available literature. However, Table 2 provides typical mechanical properties expected from a tungsten-chromium hot work tool steel weld deposit.

Table 2: Mechanical Properties of **LH-708** Weld Deposit

Property	Value
Hardness (as welded)	41 - 46 HRC[1][3][4]
Hardness (after hardening at 1070-1120°C, oil quenched)	49 - 51 HRC[1][3][4]
Hardness (after annealing at 750-780°C for 4 hours)	21 - 24 HRC[1][3][4]
Tensile Strength (estimated)	1300 - 1600 MPa
Yield Strength (estimated)	1000 - 1300 MPa
Elongation (estimated)	5 - 10%

Note: Tensile strength, yield strength, and elongation are estimated values for this class of material and require experimental verification for the specific **LH-708** electrode.

Operational Parameters

Proper application of the **LH-708** electrode is critical to achieving the desired weld properties. The recommended welding procedure and current parameters are summarized below.

Welding Procedure

A preheating of the workpiece to 300-400°C is recommended before welding.[1] For significant build-ups, a buffer layer using an appropriate electrode, such as LH 710, should be applied first. The **LH-708** electrode should be held perpendicular to the base metal, and a maximum of two layers should be deposited to achieve full hardness.[1]

Welding Current

The **LH-708** electrode is suitable for use with both AC and DC (+) power sources. The recommended current ranges for various electrode diameters are provided in Table 3.

Table 3: Recommended Welding Current for **LH-708** Electrode

Electrode Diameter (mm)	Length (mm)	Current (Amps)
2.5	350	50 - 70[1]
3.2	350	90 - 110[1]
4.0	350	140 - 160[1]
5.0	350	190 - 230[1]

Applications

The **LH-708** welding electrode is primarily used for the repair of tools made from similar materials and for the fabrication of hot work tools from carbon or low alloy steels.[1] Specific applications include:

- Dies and stampers for non-ferrous metals[1][3]
- Saddle tracks[1][3]
- Forging hammers[1][3]
- Distributor pins[1][3]
- Slides[1][3]
- Hot shear blades[1][3]
- Trimming dies[1]

Experimental Protocols

To ensure the quality and performance of the **LH-708** weld deposit, a series of standardized experimental protocols should be followed. These protocols are based on established standards from the American Welding Society (AWS) and ASTM International.

Chemical Analysis of Weld Metal

Objective: To determine the precise chemical composition of the undiluted weld metal.

Methodology:

- **Sample Preparation:** A weld pad is created on a mild steel plate using the **LH-708** electrode according to a specified welding procedure. The top surface of the weld pad is machined to remove any surface contamination and diluted layers.
- **Analysis Technique:** The chemical composition of the machined surface is determined using Optical Emission Spectrometry (OES) or X-Ray Fluorescence (XRF) analysis.
- **Standard:** The procedure should be in accordance with ASTM E1999 for OES or ASTM E2465 for XRF.

Mechanical Testing of Weld Metal

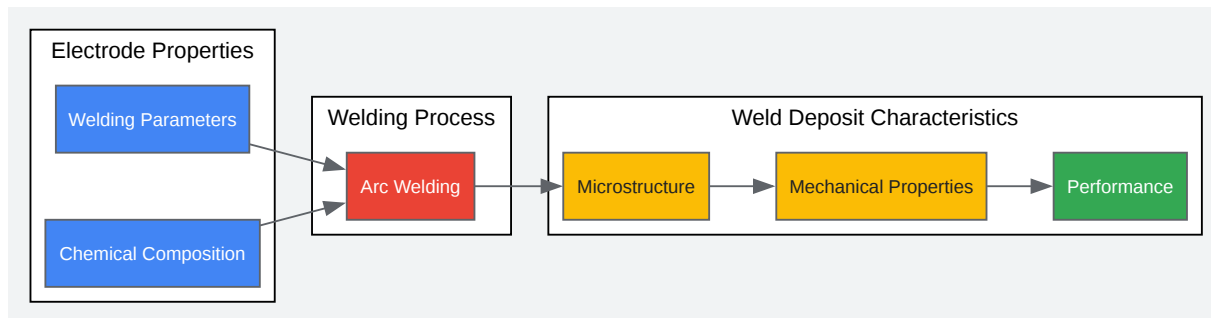
Objective: To determine the tensile strength, yield strength, elongation, and hardness of the weld metal.

Methodology:

- **Test Plate Preparation:** A butt joint is welded using the **LH-708** electrode according to a qualified Welding Procedure Specification (WPS). The test plate should be of sufficient size to allow for the extraction of multiple test specimens.
- **Tensile Testing:** All-weld-metal tensile specimens are machined from the welded test plate. The dimensions of the specimens and the testing procedure should conform to AWS B4.0 or ASTM E8/E8M. The test is performed using a universal testing machine to determine tensile strength, yield strength, and elongation.
- **Hardness Testing:** A cross-section of the weld is prepared by cutting, mounting, grinding, and polishing. Hardness measurements (Rockwell C scale) are taken across the weld metal, heat-affected zone (HAZ), and base metal in accordance with ASTM E18.

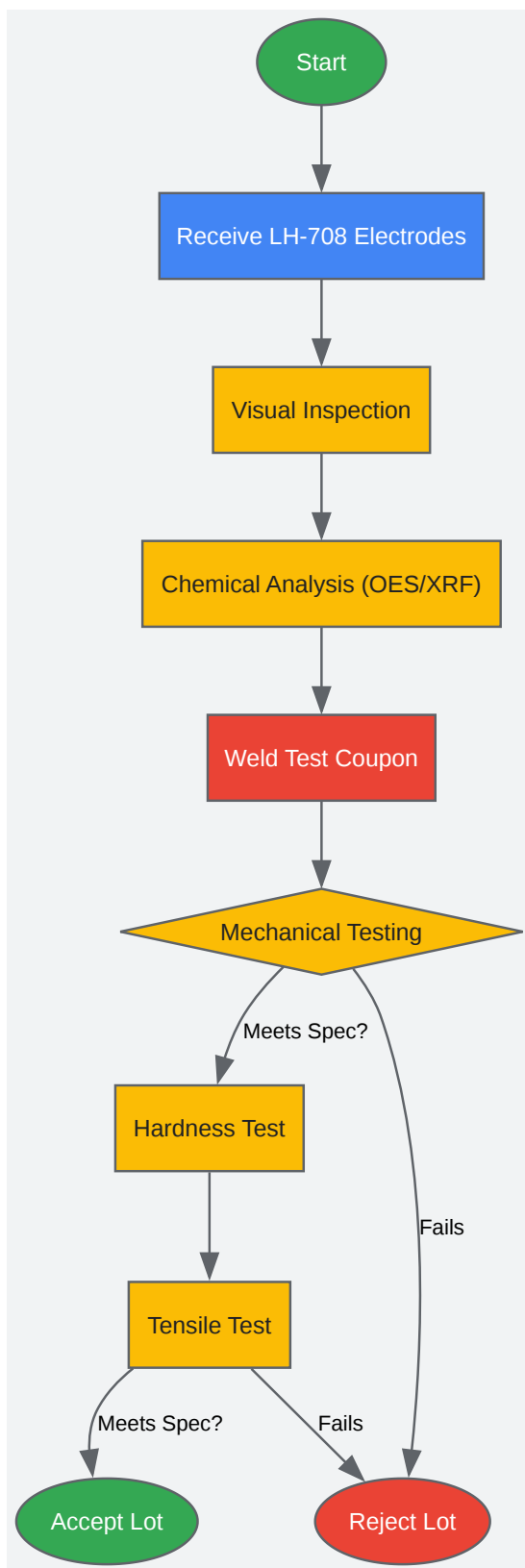
Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows relevant to the **LH-708** welding electrode.



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Caption: Relationship between electrode properties, welding process, and final weld characteristics.



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Caption: Quality control workflow for incoming **LH-708** welding electrodes.

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